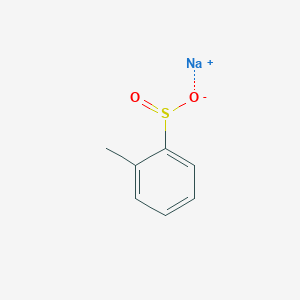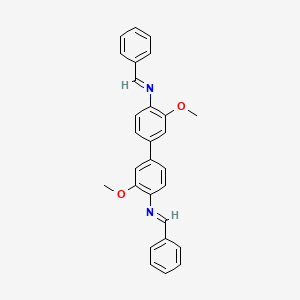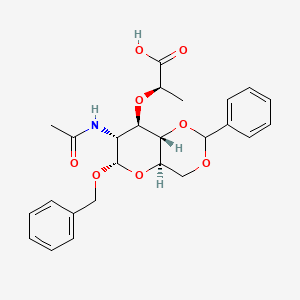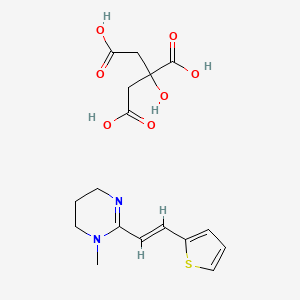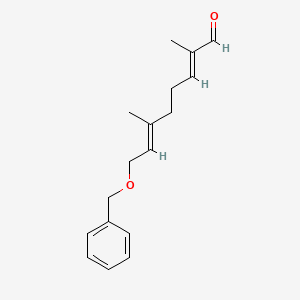
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related compounds involves various chemical reactions. For instance, the synthesis and conformation analysis of diasteromeric diols in the methoxy-estra series involve hydroboration and dihydroxylation reactions to yield cis- and trans-diols, with conformations determined by X-ray analysis and NMR spectroscopy (Schwarz et al., 2003). Another approach involves selective ethynylation to produce specific nor-estra compounds, showing the versatility in synthetic strategies for these estrogen derivatives (Xiang Zhou, 1997).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 3-methoxy-estra-triene diols, reveal specific conformations and interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior and reactivity (Reck et al., 1985). NMR spectroscopy also plays a key role in determining the structure of these compounds in solution, providing insights into their dynamic conformations (Selivanov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of estradiol derivatives involves various transformations, including epoxidation, hydroxylation, and carbonylation reactions, to yield a variety of functionalized steroids. These reactions not only demonstrate the synthetic versatility of estradiol derivatives but also their potential for creating compounds with specific chemical properties (Bull & Kaiser, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behavior and melting points, are influenced by their molecular structure and conformation. The detailed crystallographic analysis provides insights into the compound's stability, packing, and intermolecular interactions in the solid state, which are critical for its physical characteristics (Reck et al., 1985).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are defined by the compound's functional groups and molecular framework. Studies on the chemoselectivity and reactivity of estradiol derivatives offer valuable information for designing synthetic routes and understanding the compound's behavior in chemical transformations (Bull & Steer, 1991).
Scientific Research Applications
Potential PET Imaging Agents : Novel 7α-alkoxy-17α-(4′-halophenylethynyl)estra-1,3,5(10)-triene-3,17β-diols were synthesized and characterized for their binding affinity to the estrogen receptor (ER). Particularly, compounds with fluoro-substitution showed higher ER binding affinity, marking them as potential PET biomarkers for imaging ER-positive tumors. This research is pivotal for developing non-invasive imaging techniques for cancer diagnosis (Neto et al., 2012).
Conformational Studies and Antiproliferative Properties
Conformational Design for Steroids : The conformational properties of steroids, including the 13α-estra-1,3,5(10)-triene series, were thoroughly investigated. Compounds with different substituents exhibited varying conformations, influencing their biological activity. This study provides valuable insights into the structural factors affecting the pharmacological properties of steroid compounds (Schönecker et al., 2000).
Antiproliferative Activities of Steroids : The synthesis and antiproliferative properties of various estrone 16α,17α-oxazoline derivatives were examined. These compounds showed significant activity against various human cancer cell lines, suggesting their potential in cancer therapy. Such studies are fundamental in developing new therapeutic agents targeting cancer cells (Kiss et al., 2021).
properties
CAS RN |
10093-54-6 |
|---|---|
Product Name |
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate |
Molecular Formula |
C₂₅H₃₆O₃ |
Molecular Weight |
384.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



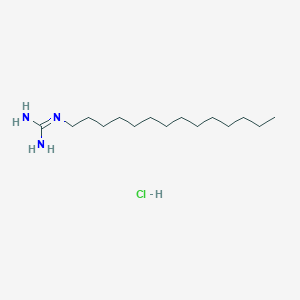
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
